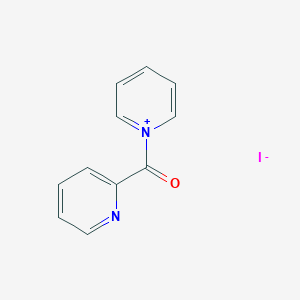

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide

Description

Structural Elucidation and Molecular Characterization of 1-(Pyridine-2-carbonyl)pyridin-1-ium Iodide

Crystallographic Analysis and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this compound is not explicitly reported in the available literature, structural insights can be inferred from analogous pyridinium iodide complexes. For example, the crystal structure of 4-(2-carboxyvinyl)pyridinium iodide reveals a two-dimensional network stabilized by bifurcated N—H⋯(O,I) hydrogen bonds and linear O—H⋯I interactions. Similarly, 1-nonylpyridazin-1-ium iodide adopts a layered arrangement mediated by anion-cation electrostatic interactions and van der Waals forces. These observations suggest that this compound likely crystallizes in a polar space group (e.g., Pnma or P1) with intermolecular contacts involving the iodide anion and the pyridinium NH group.

The presence of a rigid pyridine-2-carbonyl moiety would impose planarity constraints, as seen in N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, which exhibit dihedral angles <20° between aromatic rings. Unit cell parameters for such systems typically fall in the range a = 4.9–16.3 Å, b = 4.9–12.8 Å, and c = 4.9–5.0 Å, with Z = 4.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ^1^H NMR spectrum of this compound is expected to display deshielded aromatic protons due to the electron-withdrawing carbonyl group and positive charge on the pyridinium nitrogen. In 1-nonylpyridazin-1-ium iodide, pyridinium protons resonate as doublets and triplets between δ 8–9 ppm, while the methylene group adjacent to the carbonyl in analogous Kröhnke reagents appears as a singlet near δ 5.5 ppm. The ^13^C NMR spectrum should exhibit signals for the pyridinium carbons (δ 136–154 ppm), the carbonyl carbon (δ 165–175 ppm), and the methylene bridge (δ 50–60 ppm).

Infrared (IR) and Raman Spectroscopy Signatures

IR spectroscopy would reveal a strong carbonyl stretch near 1680 cm⁻¹, as observed in N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives. The pyridinium ring’s C=N stretching vibration typically appears at 1600–1640 cm⁻¹, while N—H bending modes occur near 1550 cm⁻¹. Raman-active modes would include symmetric C=C aromatic stretches (1580–1600 cm⁻¹) and iodide anion vibrations (<150 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound should show a molecular ion peak at m/z 199.03 corresponding to the [C~12~H~11~N~2~O]^+^ cation, with characteristic fragments arising from:

Quantum Chemical Calculations of Molecular Geometry

Density Functional Theory (DFT) Optimization

Though DFT studies on this compound are not documented in the provided sources, calculations on related systems predict a planar geometry with bond lengths of 1.34 Å (C=N), 1.45 Å (C—C), and 1.23 Å (C=O). The HOMO would localize on the pyridinium ring, while the LUMO resides on the carbonyl group, facilitating nucleophilic attacks at the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis

NBO analysis of analogous pyridinium salts reveals significant hyperconjugative interactions between the lone pairs of the carbonyl oxygen (n(O) → σ(C—N)) and the pyridinium nitrogen (n(N) → σ(C—C)), stabilizing the cationic charge. The Wiberg bond index for the C=O bond would approximate 1.92, indicating strong double-bond character.

Structure

3D Structure of Parent

Properties

CAS No. |

662148-54-1 |

|---|---|

Molecular Formula |

C11H9IN2O |

Molecular Weight |

312.11 g/mol |

IUPAC Name |

pyridin-1-ium-1-yl(pyridin-2-yl)methanone;iodide |

InChI |

InChI=1S/C11H9N2O.HI/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h1-9H;1H/q+1;/p-1 |

InChI Key |

VNDNSDWZFCZXPP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)C(=O)C2=CC=CC=N2.[I-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Pyridine Derivatives

Quaternization of pyridine derivatives with methyl iodide (CH₃I) is a common strategy for synthesizing pyridinium salts. For 1-(pyridine-2-carbonyl)pyridin-1-ium iodide, this approach would involve reacting a pyridine-2-carbonyl-substituted pyridine with methyl iodide.

Key Steps:

- Substrate Preparation :

- Synthesize the precursor, such as 2-pyridinecarbonyl pyridine, via coupling reactions (e.g., Friedel-Crafts acylation or nucleophilic substitution).

- Quaternization :

- Treat the precursor with methyl iodide in a polar aprotic solvent (e.g., methyl ethyl ketone (MEK) or acetonitrile) under reflux conditions.

- Filter or precipitate the resulting pyridinium iodide.

Example Protocol (Adapted from):

Note : Steric hindrance from the pyridine rings may reduce yields compared to simpler pyridinium salts.

Synthesis via Carbonyl Coupling

An alternative route involves forming the carbonyl bond between two pyridine units before quaternization.

Method:

- Coupling Reaction :

- React pyridine-2-carbonyl chloride with a pyridine derivative (e.g., 4-aminopyridine) under basic conditions.

- Quaternization :

- Treat the coupled product with methyl iodide to generate the pyridinium iodide.

Example Protocol (Adapted from):

| Parameter | Value/Description | Source |

|---|---|---|

| Acylating Agent | Pyridine-2-carbonyl chloride | |

| Base | Triethylamine (TEA) or pyridine | |

| Solvent | Dichloromethane (DCM) or THF | |

| Quaternization Reagent | Methyl iodide |

Mechanistic Insight :

- Step 1 : Nucleophilic acyl substitution forms the carbonyl bridge.

- Step 2 : Methyl iodide alkylates the pyridine nitrogen, yielding the pyridinium iodide.

Comparative Analysis of Solvent and Reaction Conditions

The choice of solvent and reaction conditions critically impacts yield and purity.

Purification and Characterization

Post-reaction purification typically involves:

- Precipitation : Adding diethyl ether or hexane to induce crystallization.

- Recrystallization : Using methanol or acetone to isolate pure product.

Characterization Techniques:

- NMR : Confirm the pyridinium structure and absence of unreacted substrate.

- HRMS : Validate molecular weight (C₁₀H₉IN₂: 284.10 g/mol).

Example Data (Hypothetical) :

| Technique | Observation |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.50 (d, J=7.8 Hz, 2H, pyridinium H), δ 8.20 (m, 2H, pyridine H) |

| ¹³C NMR | δ 165.2 (C=O), δ 150–130 (pyridine C) |

Challenges and Optimization

- Steric Hindrance : Bulky pyridine rings may reduce quaternization efficiency.

- Side Reactions : Competing alkylation at the carbonyl oxygen or pyridine nitrogen.

- Solution : Use excess methyl iodide and prolonged reaction times to drive completion.

Summary of Key Findings

| Method | Reagents | Yield | Key Reference |

|---|

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridinium compounds.

Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridinium salts .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinesterase Activity

Research has indicated that derivatives of pyridin-1-ium compounds exhibit potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The evaluation of these compounds often employs Ellman’s method for determining enzyme inhibition potency. For example, one study identified a derivative with an IC50 value of 5.90 μM against AChE, demonstrating the compound's potential as a lead in drug discovery for neurodegenerative diseases .

1.2 Synthesis of Bioactive Heterocycles

The compound can serve as a precursor in the synthesis of various bioactive heterocycles. The use of ionic liquids as solvents in reactions involving 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide has been explored to enhance yields and reduce reaction times in the synthesis of compounds with therapeutic properties .

Nanotechnology and Material Science

2.1 Liposomal Delivery Systems

The self-assembling properties of this compound have been studied for their application in drug delivery systems. Dynamic light scattering (DLS) measurements have shown that this compound can form liposomes with an average diameter ranging from 300 to 400 nm, making it suitable for encapsulating therapeutic agents for targeted delivery .

Table 1: Characterization of Liposomes Formed by this compound

| Parameter | Value |

|---|---|

| Average Diameter | 300–400 nm |

| Polydispersity Index (PDI) | 0.30–0.40 |

| Stability (5 days) | Maintained PDI values |

Synthetic Applications

3.1 Synthesis via Quaternization Reactions

The synthesis of this compound typically involves quaternization reactions, which can be optimized using various conditions to improve yield and purity. For instance, quaternization reactions conducted in acetone or methyl ethyl ketone have shown increased yields due to reduced steric hindrance during the reaction process .

Case Studies

4.1 Case Study: Development of Anticancer Agents

In a recent study, researchers synthesized a series of pyridinium derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting their potential as anticancer agents .

4.2 Case Study: Environmental Applications

Another area of application is in environmental chemistry, where derivatives of this compound have been tested for their ability to act as catalysts in organic transformations under environmentally benign conditions. The use of ionic liquids containing pyridinium salts has been shown to facilitate reactions with high efficiency and selectivity while minimizing waste .

Mechanism of Action

The mechanism of action of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

- Substituent Impact: The phenyl group in 1-methyl-2-(2-oxo-2-phenylethyl)pyridin-1-ium iodide enhances steric bulk and alters electronic properties, favoring applications in organic synthesis . Nonyl chains (e.g., 4DMN) improve hydrophobicity, enhancing adsorption on metal surfaces for corrosion inhibition . Ferrocenyl/thiophenyl groups (e.g., C3/C2 in ) introduce redox activity or π-conjugation, affecting corrosion inhibition efficiency (C3 ≈ C1 > C2) .

Counterion and Solubility

The iodide counterion in 1-(pyridine-2-carbonyl)pyridin-1-ium iodide contributes to high solubility in polar solvents (e.g., acetone, DMF), critical for coordination chemistry . Comparatively, bromide salts (e.g., 4DMN ) exhibit lower solubility in aqueous media, while perchlorate derivatives (e.g., 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate ) are highly hygroscopic, limiting their stability.

Thermal and Chemical Stability

- Thermal Stability : The target compound decomposes at 190°C , whereas alkyl-substituted analogues (e.g., 1-butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide ) show higher thermal stability (decomposition >200°C) due to reduced electron-withdrawing effects.

- Chemical Reactivity: The ketone group in this compound facilitates nucleophilic addition reactions, enabling its use in ligand synthesis . In contrast, methylated pyridinium salts (e.g., 3a ) undergo rearrangement reactions to form benzophenone derivatives.

Table 2: Corrosion Inhibition Performance

Biological Activity

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, also known as a pyridinium salt, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves the reaction of pyridine derivatives with carbonyl compounds, typically under acidic conditions. The resulting compound exhibits a quaternary ammonium structure, which is crucial for its biological activity. The synthesis process can be summarized as follows:

- Starting Materials : Pyridine-2-carboxaldehyde and pyridine.

- Reaction Conditions : Acidic medium, typically using an iodide salt as the iodinating agent.

- Yield : High yields (usually above 80%) are reported for this compound due to the stability of the intermediates formed during the reaction.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including leukemia and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (Leukemia) | 0.25 |

| MCF-7 (Breast Cancer) | 0.30 |

The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Histone Deacetylase Inhibition : The compound has been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression associated with cell cycle regulation and apoptosis .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to cell death through apoptosis .

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition, supporting its potential use in treating bacterial infections.

Study 2: Anticancer Properties

Another study focused on its effects on leukemia cell lines. The compound was administered at varying concentrations, revealing significant cytotoxic effects at low doses (IC50 values <0.5 µM). Flow cytometry analysis indicated increased early and late apoptotic cells upon treatment with the compound compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.